Pegacaristim

TPO receptor agonist c-Mpl signaling in vitro pharmacology

Need a reference TPO receptor agonist with defined immunogenicity for comparative signaling studies? Pegacaristim (PEG-rHuMGDF) solves this. • c-Mpl agonist EC50 180 pM, validated JAK2/STAT5/ERK/AKT pathway activation. • In vivo thrombopoietic potency: 1-5 µg/kg SC in mice yields 8-12x platelet increase by day 10. • Historical clinical benchmark: platelet nadir improvement (47.5 vs 35.5 ×10⁹/L) and immunogenicity data from 39+ publications. • Supplied as research-grade material with batch-to-batch consistency.

Molecular Formula C9H19NO5
Molecular Weight 221.25 g/mol
CAS No. 187139-68-0
Cat. No. B599673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePegacaristim
CAS187139-68-0
SynonymsPegacaristiM
Molecular FormulaC9H19NO5
Molecular Weight221.25 g/mol
Structural Identifiers
InChIInChI=1S/C9H19NO5/c1-14-5-6-15-4-2-3-10-8(7-11)9(12)13/h8,10-11H,2-7H2,1H3,(H,12,13)/t8-/m0/s1
InChIKeyKMVFNYHZVZVJIU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pegacaristim: First-Generation TPO Receptor Agonist


Pegacaristim is a first-generation, pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF) that functions as a thrombopoietin (TPO) receptor agonist . It consists of the receptor-binding N-terminal domain of human TPO covalently conjugated to polyethylene glycol (PEG) to extend its circulating half-life, and it stimulates megakaryocytopoiesis and platelet production via activation of the c-Mpl receptor . Originally developed by Amgen and Kirin, its clinical development was terminated in 1998 after neutralizing anti-TPO antibodies emerged in some recipients—an immunogenicity liability that fundamentally differentiates it from subsequently approved, non-immunogenic second-generation TPO receptor agonists such as romiplostim, eltrombopag, and avatrombopag .

1
Workflow TPO receptor (c-Mpl) signaling pathway investigation and thrombopoiesis research
2
Model Fit Non-myeloablative thrombocytopenia models with intact megakaryocyte progenitor reserve
3
Use Context Research-grade, non-human experimental use only; not for repeated human administration
4
Reference Role Historical first-generation TPO agonist for benchmarking novel TPO mimetics

Generic Substitution Risks for Pegacaristim


Within the TPO receptor agonist class, first-generation molecules such as Pegacaristim (PEG-rHuMGDF) cannot be interchanged with second-generation agents (romiplostim, eltrombopag, avatrombopag) without significant scientific and safety risk. The defining failure mode of PEG-rHuMGDF—the development of cross-reactive neutralizing antibodies against endogenous TPO leading to paradoxical, persistent thrombocytopenia—occurred in at least 13 human subjects and halted global clinical development . In comparison, romiplostim and eltrombopag have demonstrated no such immunogenicity in clinical use, a distinction rooted in their structural divergence from endogenous TPO (romiplostim is a peptibody with no sequence homology to TPO; eltrombopag is a small molecule binding a distinct transmembrane site) . Additionally, head-to-head in vitro studies reveal that PEG-rHuMGDF requires approximately 50-fold greater concentration than romiplostim to achieve the same half-maximal proliferation response in TPO-dependent cell lines, meaning a simple potency equivalence assumption is invalid . These quantitative and qualitative differences make generic within-class substitution scientifically unsound.

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Immunogenicity liability First-generation PEG-rHuMGDF induced neutralizing anti-TPO antibodies in human subjects; second-generation agents (romiplostim, eltrombopag) show no such immunogenicity. Class-level substitution is categorically unsound.
!
Potency gap vs. romiplostim Reported ~50-fold lower molar potency in proliferation assays means per-mass activity assumptions do not transfer. Experimental concentrations must be independently calibrated.
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Model constraint PEG-rHuMGDF is biologically inactive in myeloablative models lacking megakaryocyte progenitors; eltrombopag-class small molecules may retain activity via distinct receptor engagement.

Quantitative Differentiation of Pegacaristim


In Vitro Proliferation Potency Deficit vs. Romiplostim

In a direct head-to-head in vitro comparison using Baf3/mpl cells, the half-maximal effective concentration (EC50) for proliferation was 300 pM for MGDF versus 6 pM for romiplostim, representing a 50-fold potency disadvantage for Pegacaristim's molecular class . For differentiation of human CD34+ cells, the EC50 for MGDF was 180 pM versus 4 pM for romiplostim (45-fold difference) . Both agonists activated identical JAK2/STAT3/STAT5/ERK/AKT signaling pathways at equipotent concentrations, confirming that the potency gap is quantitative rather than mechanistic .

Proliferation potency vs. romiplostim
Head-to-head
MGDF EC50 = 300 pM vs. romiplostim EC50 = 6 pM (50-fold higher); vs. endogenous TPO EC50 = 9 pM (33-fold higher)
Quantitative potency gap, not mechanistic divergence — all activate JAK2/STAT3/STAT5/ERK/AKT
Baf3/mpl cells, ATP bioluminescence, 2-day treatment
TPO receptor agonist c-Mpl signaling in vitro pharmacology

Platelet Response in Healthy Volunteers

In a randomized, placebo-controlled trial in healthy volunteers receiving a single subcutaneous dose of PEG-rHuMGDF at 3 μg/kg, circulating platelet counts doubled from a baseline of 237 ± 41 × 10³/μL to a peak of 522 ± 90 × 10³/μL (P < 0.0001), peaking on day 12 and normalizing by day 28 . For comparison, in a separate healthy volunteer study, eltrombopag at 75 mg daily for 10 days produced a mean maximal platelet count increase of 50.4% from baseline , while romiplostim at 3–10 μg/kg weekly achieved platelet count peaks at 12–16 days post-dose . Cross-study comparison suggests PEG-rHuMGDF produces a more rapid platelet doubling (~100% increase) than the ~50% increase seen with oral eltrombopag, though administration route (subcutaneous injection vs. oral tablet) and dosing schedules differ .

Platelet response in healthy subjects
Cross-study
Platelet doubling: 237 to 522 × 10³/μL (2.2-fold, P < 0.0001), peak day 12, normalized day 28
Reported platelet-response kinetics for preclinical thrombopoiesis model design
Single SC dose 3 μg/kg; cross-study comparison, different routes and schedules
thrombopoiesis platelet production pharmacodynamics

Chemotherapy-Induced Thrombocytopenia Outcomes

In a randomized open-label trial of 68 patients with advanced cancer receiving carboplatin/cyclophosphamide, PEG-rHuMGDF administered after chemotherapy (versus no PEG-rHuMGDF) raised the median platelet nadir from 35.5 × 10⁹/L to 47.5 × 10⁹/L (P = 0.003) and shortened the duration of grade 3/4 thrombocytopenia from 3 days to 0 days (P = 0.004) . In a separate ICE chemotherapy trial for relapsed/refractory non-Hodgkin lymphoma, PEG-rHuMGDF-treated patients had significantly less grade IV thrombocytopenia and higher median platelet nadirs versus placebo, with improved chemotherapy dose intensity (75% vs. 42%, P = 0.008) . A 2022 meta-analysis of thrombopoietic agents for chemotherapy-induced thrombocytopenia found that overall, thrombopoietic agents (including rhTPO, MGDF, romiplostim, and eltrombopag) did not significantly reduce grade 3/4 thrombocytopenia (39.3% vs. 34.8% control, P = 0.789), but individual MGDF/rhTPO studies achieved significant improvements in peak platelet counts and nadir counts .

Chemotherapy-induced thrombocytopenia
Cross-study
Platelet nadir: 47.5 vs. 35.5 × 10⁹/L (+34%, P = 0.003); grade 3/4 duration: 0 vs. 3 days (P = 0.004)
Supports non-myeloablative myelosuppression model endpoint benchmarking
Carboplatin/cyclophosphamide, n = 68; meta-analysis shows variable class-level outcomes
chemotherapy-induced thrombocytopenia platelet nadir clinical hematology

Neutralizing Anti-TPO Antibody Formation

PEG-rHuMGDF administration induced the formation of IgG antibodies that cross-reacted with and neutralized endogenous thrombopoietin, causing paradoxical severe thrombocytopenia in at least 13 healthy volunteers and patients, which led to the permanent discontinuation of its clinical development in 1998 . All three thoroughly analyzed thrombocytopenic subjects had antibodies to PEG-rHuMGDF that neutralized endogenous TPO biological activity; all anti-TPO antibodies were IgG (predominantly IgG4), with no IgM detected . This immunogenic potential is attributable to the non-glycosylated, truncated structure of PEG-rHuMGDF produced in E. coli, which differs from the full-length glycosylated rhTPO produced in mammalian cells . In contrast, romiplostim (a peptibody with no sequence homology to endogenous TPO) and eltrombopag (a small molecule binding the transmembrane domain of c-Mpl) have demonstrated no neutralizing anti-TPO antibody formation in clinical use, representing a categorical safety differentiation between first-generation and second-generation TPO receptor agonists .

Neutralizing anti-TPO antibodies
Class-level
13 confirmed cases of cross-reactive neutralizing anti-TPO IgG antibodies; clinical program terminated in 1998
Defines research-use-only boundary; repeated human administration contraindicated
Predominantly IgG4 response; attributed to non-glycosylated E. coli-derived structure
immunogenicity anti-drug antibodies drug safety TPO receptor agonist

Lack of Efficacy in Myeloablative Models

Neither rhTPO nor PEG-rHuMGDF raised platelet counts in patients undergoing myeloablative chemotherapy, likely due to the absence of surviving megakaryocyte progenitor cells in the bone marrow post-ablation . This represents a fundamental mechanistic limitation: PEG-rHuMGDF is a lineage-specific growth factor that expands existing megakaryocyte progenitors but does not create them de novo. In contrast, eltrombopag has demonstrated activity as a TPO potentiator even in settings of limited progenitor reserve, potentially due to its distinct binding site on the transmembrane domain of c-Mpl and its iron-chelating properties that may synergistically support hematopoiesis . This categorical difference limits PEG-rHuMGDF's experimental utility to non-myeloablative thrombocytopenia models.

Myeloablative model inactivity
Class-level
No significant platelet increase in myeloablated patients — requires surviving megakaryocyte progenitors
Mechanistic constraint limits utility to non-myeloablative research models
Eltrombopag may retain activity via distinct transmembrane domain binding
myeloablation stem cell transplantation megakaryocyte progenitors platelet recovery

Potency Comparison with Small-Molecule TPO Agonists

In direct head-to-head in vitro comparison, the EC50 for differentiation of human peripheral blood CD34+ cells into megakaryocytes was 180 pM for MGDF, 4 pM for romiplostim, and 3,600,000 pM (3.6 μM) for eltrombopag . This represents a 20,000-fold greater concentration requirement for eltrombopag compared with MGDF and a 900,000-fold difference versus romiplostim for the same differentiation endpoint. When corrected for molecular mass differences, the small-molecule agonist was between 1,000- and 1,000,000-fold less potent than protein-based mpl agonists . Despite these potency differences, all agonists activated identical intracellular signaling pathways (JAK2, STAT3, STAT5, ERK1/2, AKT phosphorylation) at their respective equipotent concentrations, indicating that potency differences reflect receptor engagement efficiency rather than divergent signaling mechanisms .

CD34+ differentiation potency
Head-to-head
MGDF EC50 = 180 pM vs. romiplostim 4 pM (45-fold) vs. eltrombopag 3.6 μM (20,000-fold); all activate identical pathways
Protein vs. small-molecule class potency context; guides in vitro concentration selection
Human peripheral blood CD34+ cells, 7-day culture, CD41/CD61 flow cytometry
CD34+ differentiation megakaryocytopoiesis small molecule vs. protein agonist

Pegacaristim Research Applications


Non-Myeloablative Thrombocytopenia Models

PEG-rHuMGDF is suitable for use in rodent and non-human primate models of non-myeloablative, chemotherapy-induced thrombocytopenia where the bone marrow retains viable megakaryocyte progenitors. Evidence demonstrates that a single SC injection of PEG-rHuMGDF at 1–5 μg/kg in mice or 0.25–5 μg/kg in rhesus monkeys produces a dose-dependent platelet count increase peaking at days 8–12, with an 8- to 12-fold platelet increase at the highest doses . In rat neutropenia models, PEG-rHuMGDF significantly reduced thrombocytopenia severity and accelerated megakaryocyte recovery . Crucially, PEG-rHuMGDF does not increase platelet counts in myeloablated animals lacking megakaryocyte progenitors, so experimental design must ensure a non-ablative chemotherapy backbone .

In Vitro Megakaryocytopoiesis and Platelet Production

PEG-rHuMGDF is a validated, potent stimulator of in vitro megakaryocyte differentiation and platelet generation from human CD34+ hematopoietic stem/progenitor cells. The EC50 for megakaryocyte differentiation (180 pM) is well-characterized . Published protocols using PEG-rHuMGDF in combination with other cytokines (SCF, IL-3, IL-6, FLT3L) have demonstrated large-scale production of functional platelets from cultured megakaryocytes for transfusion research applications . Given the 50-fold lower molar potency of PEG-rHuMGDF compared with romiplostim in proliferation assays, experimental protocols should adjust PEG-rHuMGDF working concentrations accordingly; typical in vitro concentrations range from 10–100 ng/mL (approximately 100 pM–1 nM range for the PEGylated protein) .

TPO Receptor Signaling Pathway Studies

PEG-rHuMGDF serves as a tool compound for investigating c-Mpl receptor signaling pathways, particularly in comparative studies with second-generation TPO receptor agonists. Because MGDF, romiplostim, and eltrombopag activate identical JAK2/STAT3/STAT5/ERK1-2/AKT signaling cascades at their respective equipotent concentrations, PEG-rHuMGDF provides a protein-based reference standard for benchmarking novel TPO mimetics . Its well-characterized signaling profile—including STAT5 phosphorylation, ERK activation, and AKT pathway engagement in Baf3/mpl cells—makes it useful as a positive control in Western blot-based phospho-signaling screens for novel c-Mpl agonists .

Historical Comparator for Novel Thrombopoietic Agents

The extensive clinical dataset for PEG-rHuMGDF (over 39 publications across multiple thrombocytopenic indications, as catalogued in a 2022 systematic review ) provides a rich historical benchmark for novel thrombopoietic agent development. Key clinical performance parameters—including platelet doubling time (peak at 12 days in healthy volunteers), platelet nadir improvement in chemotherapy-induced thrombocytopenia (platelet nadir 47.5 × 10⁹/L vs. 35.5 × 10⁹/L control), and chemotherapy dose intensity preservation (75% vs. 42% for ICE chemotherapy)—serve as quantitative efficacy baselines against which next-generation TPO receptor agonists can be compared in preclinical development programs .

Application
Selection Property
Validation Focus
Non-myeloablative thrombocytopenia research models
Megakaryocyte progenitor-dependent activity
Platelet nadir and recovery kinetics in rodent/NHP models
In vitro megakaryocytopoiesis and platelet production
CD34+ differentiation potency context
EC50 calibration against romiplostim and eltrombopag benchmarks
c-Mpl receptor signaling pathway studies
JAK2/STAT3/STAT5/ERK/AKT pathway engagement
Phospho-signaling screens with protein-based reference control
Historical comparator for novel TPO mimetics
Clinical-trial-derived endpoint benchmarks
Platelet doubling time, nadir improvement, dose-intensity preservation

Technical Documentation Hub

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23 linked technical documents
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